2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a chlorophenyl group, a sulfonyl group, a dimethylamino group, and a methoxy-methylbenzothiazole group. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GCMS) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the chlorophenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility in various solvents, its melting point and boiling point, its stability under various conditions, and its reactivity with other substances .Scientific Research Applications
Synthesis and Chemical Reactions
Research involving compounds with similar structures focuses on the synthesis and chemical reactions of sulfonyl derivatives, heterocyclic compounds, and their potential biological activities. For instance, the synthesis of sulfonyl derivatives through oxidation and alkylation reactions highlights the chemical versatility of these compounds, potentially useful in creating various pharmaceuticals or chemical probes for biological systems (Ohkata, Takee, & Akiba, 1985).
Biological Activities
Compounds featuring sulfonyl groups and heterocyclic rings have been explored for their biological activities, including antimicrobial, anticonvulsant, and enzyme inhibition properties. For example, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, suggesting applications in treating conditions like glaucoma, epilepsy, and even cancer (Ilies et al., 2003).
Future Directions
Given the wide range of biological activities of benzothiazole derivatives, this compound could be a promising candidate for further study. Future research could involve testing its biological activity, studying its mechanism of action, and optimizing its structure for better activity and lower toxicity .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S2.ClH/c1-15-6-11-18(30-4)20-21(15)31-22(24-20)26(13-5-12-25(2)3)19(27)14-32(28,29)17-9-7-16(23)8-10-17;/h6-11H,5,12-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFQKUDLQXCLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.